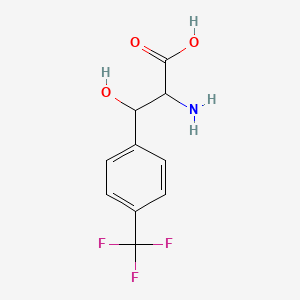
2-Amino-3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable ketone to form an intermediate.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Amination: The alcohol is subjected to amination to introduce the amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxy-3-(4-methylphenyl)propanoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of a trifluoromethyl group.
2-Amino-3-hydroxy-3-(4-fluorophenyl)propanoic acid: Features a single fluorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Amino-3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for various applications.
Biological Activity
2-Amino-3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid (commonly referred to as TFM-tyrosine) is an amino acid derivative notable for its trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique properties and potential therapeutic applications.
Molecular Characteristics:
- Molecular Formula: C10H10F3NO3
- Molecular Weight: 249.19 g/mol
- IUPAC Name: 2-amino-3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Structural Features:
The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the binding affinity to biological targets. This structural modification is essential for its activity in various biochemical pathways.
The biological activity of TFM-tyrosine is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl group can enhance binding affinity, leading to significant effects on neurotransmitter modulation and enzyme inhibition. For instance, studies have shown that compounds with a trifluoromethyl group can increase the potency of neurotransmitter uptake inhibitors significantly .
Pharmacological Effects
Research indicates that TFM-tyrosine may exhibit:
- Neuroprotective effects: By modulating glutamate receptors, it may help in conditions like Alzheimer's disease and other neurodegenerative disorders.
- Antimicrobial properties: Some studies suggest potential antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment .
Case Studies and Research Findings
- Neurotransmitter Modulation:
- Synthesis and Biological Evaluation:
- Antimicrobial Activity:
Comparative Analysis with Similar Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 2-Amino-3-hydroxy-3-(4-methylphenyl)propanoic acid | Methyl instead of trifluoromethyl | Lower potency in neurotransmitter uptake inhibition |
| 2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid | Chlorine atom substitution | Moderate biological activity |
| 2-Amino-3-hydroxy-3-(4-fluorophenyl)propanoic acid | Single fluorine atom | Reduced lipophilicity compared to TFM |
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)8(15)7(14)9(16)17/h1-4,7-8,15H,14H2,(H,16,17) |
InChI Key |
KXLSTYBQTYHQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















